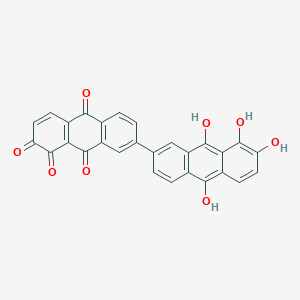
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate typically involves multi-step organic reactions The initial step often includes the chlorination of anthrazine derivatives under controlled conditionsThe reaction conditions, such as temperature, pressure, and the use of catalysts, are meticulously controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production and purification of this compound .
化学反应分析
Types of Reactions
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce halogenated or alkylated products .
科学研究应用
Chemistry
In chemistry, (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate is used as a reagent in organic synthesis and as a standard in analytical chemistry techniques such as HPLC .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules and its effects on cellular processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of (7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity or alter signal transduction pathways .
相似化合物的比较
Similar Compounds
(7,16-Dichloro-6,15-dihydroanthrazine-5,9,14,18-tetryl) tetrasulphate: Known for its unique chemical structure and properties.
7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine:
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds .
属性
CAS 编号 |
6897-40-1 |
|---|---|
分子式 |
C28H16Cl2N2O16S4 |
分子量 |
835.6 g/mol |
IUPAC 名称 |
(15,30-dichloro-5,20,27-trisulfooxy-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4,6,8,10,12,14,19,21,23,25,27,29-tetradecaen-12-yl) hydrogen sulfate |
InChI |
InChI=1S/C28H16Cl2N2O16S4/c29-17-9-15-19(27(47-51(39,40)41)13-7-3-1-5-11(13)25(15)45-49(33,34)35)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(46-50(36,37)38)12-6-2-4-8-14(12)28(20)48-52(42,43)44/h1-10,31-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) |
InChI 键 |
HKPIBNMOFBOZQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C4=C(C3=C2OS(=O)(=O)O)NC5=C(N4)C6=C(C7=CC=CC=C7C(=C6C=C5Cl)OS(=O)(=O)O)OS(=O)(=O)O)Cl)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


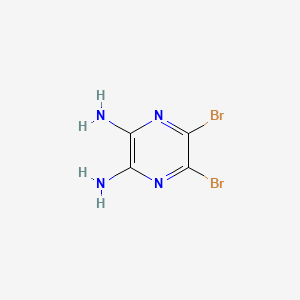
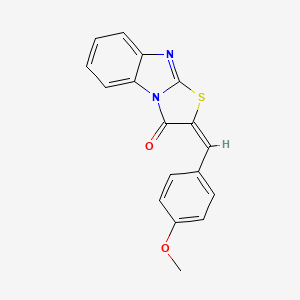
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
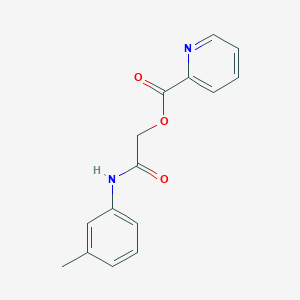
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)
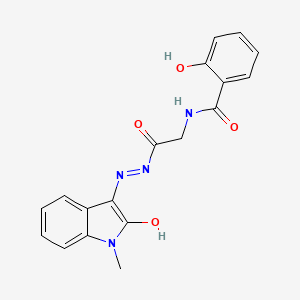
![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
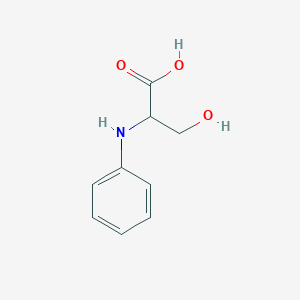


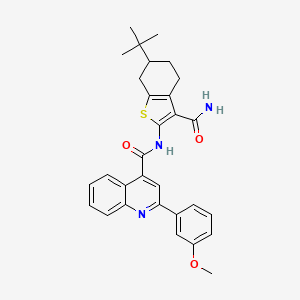
amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)

